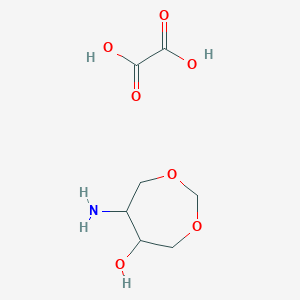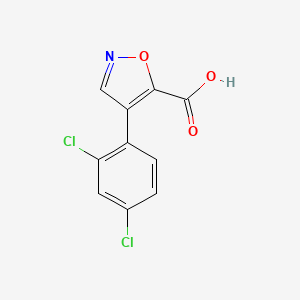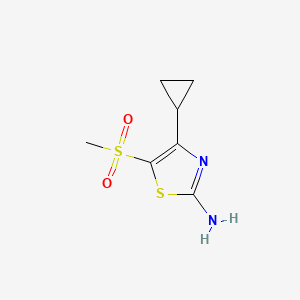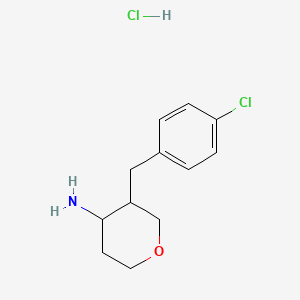
3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and tetrahydro-2H-pyran-4-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate product, 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine, is formed.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound is used in the development of new materials and chemicals for industrial purposes.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminotetrahydropyran: A related compound with similar structural features but lacking the chlorobenzyl group.
Tetrahydro-2H-pyran-4-amine: Another similar compound that serves as a precursor in the synthesis of 3-(4-Chlorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride.
Uniqueness
The presence of the 4-chlorobenzyl group in this compound imparts unique chemical and biological properties to the compound. This structural feature enhances its potential as a pharmaceutical intermediate and its ability to interact with specific biological targets.
Eigenschaften
Molekularformel |
C12H17Cl2NO |
|---|---|
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)methyl]oxan-4-amine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-3-1-9(2-4-11)7-10-8-15-6-5-12(10)14;/h1-4,10,12H,5-8,14H2;1H |
InChI-Schlüssel |
JOZWWDISALMWKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C1N)CC2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B15054882.png)
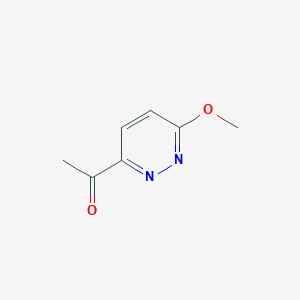
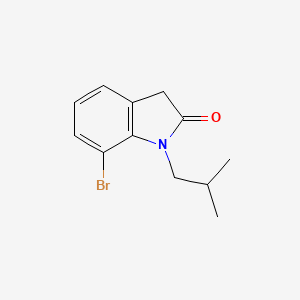
![2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054913.png)
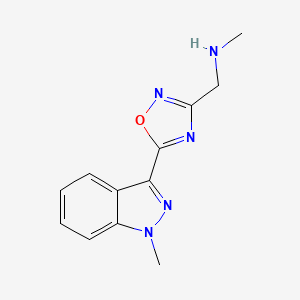
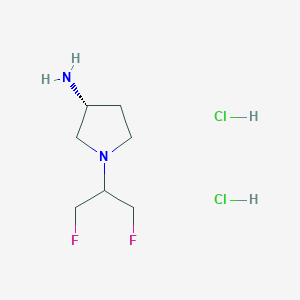
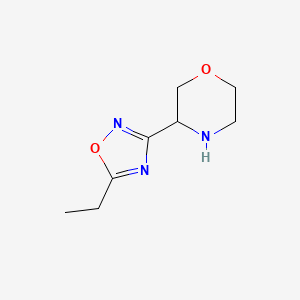
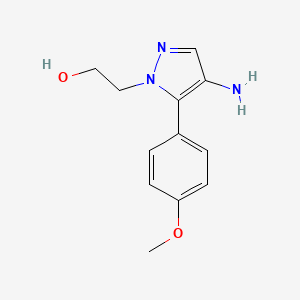
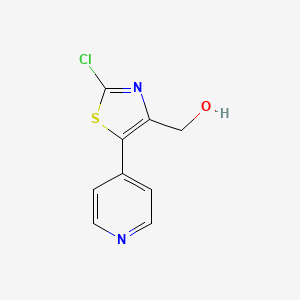
![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B15054950.png)
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)
